(S)-3-Benzylmorpholine
Overview
Description
(S)-3-Benzylmorpholine is a chiral morpholine derivative characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Benzylmorpholine typically involves the reaction of morpholine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Benzylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-3-Benzylmorpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Benzylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
®-3-Benzylmorpholine: The enantiomer of (S)-3-Benzylmorpholine with similar chemical properties but different biological activities due to its chirality.
N-Benzylmorpholine: A non-chiral analog with a benzyl group attached to the nitrogen atom.
3-Benzylpiperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. The presence of both the benzyl group and the morpholine ring provides a versatile scaffold for the development of new compounds with tailored properties.
Properties
IUPAC Name |
(3S)-3-benzylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXCLMMIDIVSFG-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440674 | |
Record name | (S)-3-Benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77897-23-5 | |
Record name | (3S)-3-(Phenylmethyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77897-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-Benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing polymers from (S)-3-benzylmorpholine-2,5-dione?
A1: this compound-2,5-dione is particularly interesting because it is derived from the natural amino acid L-phenylalanine []. This means the resulting poly(ester amide) is likely to be biocompatible and biodegradable, making it attractive for applications like drug delivery []. The presence of the aromatic benzyl group also introduces hydrophobicity to the polymer, which can be beneficial for encapsulating hydrophobic drug molecules [].
Q2: How is this compound-2,5-dione polymerized in the research?
A2: The researchers employed ring-opening polymerization using a binary catalyst system. This system consists of diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea co-catalyst []. This approach enabled them to achieve well-defined polymers with controlled molecular weights and narrow dispersities, indicating a high degree of control over the polymerization process [].
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